

## N1-Aminopseudouridine fundamental properties

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Compound of Interest

Compound Name: N1-Aminopseudouridine

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An In-Depth Technical Guide to the Fundamental Properties of N1-Methylpseudouridine (m1\Pu)

Disclaimer: This document provides a comprehensive overview of N1-Methylpseudouridine (m1Ψ). The initial request specified "N1-Aminopseudouridine"; however, a thorough review of publicly available scientific literature yielded no significant data for this specific compound. In contrast, N1-Methylpseudouridine is a widely studied and critical component of modern mRNA therapeutics. It is presumed that the query intended to focus on this well-documented molecule.

### Introduction

N1-Methylpseudouridine (m1 $\Psi$ ) is a modified nucleoside, a structural isomer of uridine, that has become a cornerstone of mRNA-based vaccines and therapeutics.[1][2] Its incorporation into synthetic mRNA transcripts confers significant advantages, primarily by reducing the innate immune response and enhancing protein expression.[2][3] This guide delves into the core physicochemical properties, mechanism of action, and experimental methodologies associated with m1 $\Psi$ , providing a technical resource for researchers and drug developers.

### **Core Physicochemical and Structural Properties**

N1-Methylpseudouridine is derived from pseudouridine ( $\Psi$ ) through the addition of a methyl group at the N1 position of the uracil base.[1] Unlike canonical uridine, where the ribose sugar is attached to the N1 position, pseudouridine features a C-C glycosidic bond between the C5 of the uracil base and the C1 of the ribose sugar. The further methylation at the N1 position in m1 $\Psi$  eliminates the imino proton that pseudouridine possesses, altering its hydrogen-bonding capabilities.[1]



### **Chemical Structure**

Below is the chemical structure of N1-Methylpseudouridine.

Caption: Chemical structure of N1-Methylpseudouridine (m1Ψ).

## **Quantitative Physicochemical Data**

The following table summarizes key quantitative properties of N1-Methylpseudouridine-5'-Triphosphate ( $m1\Psi$ -TP), the form used for in vitro transcription.

Property	Value	Reference
Molecular Formula	C10H17N2O15P3 (free acid)	[4]
Molecular Weight	498.10 g/mol (free acid)	[4]
Purity (by AX-HPLC)	≥99%	[4]
Extinction Coefficient	8,800 L mol <sup>-1</sup> cm <sup>-1</sup> at 271 nm	Vendor Data
Supplied Concentration	100 mM in H₂O	[4]
рН	7.5	[4]
Recommended Storage	-20°C or below	[4]

## **Mechanism of Action in mRNA Translation**

The incorporation of  $m1\Psi$  into mRNA transcripts has profound effects on both the host cell's immune response and the translational machinery itself.

### **Evasion of Innate Immunity**

Synthetic mRNA can be recognized by cellular pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an inflammatory response that can shut down translation. The presence of  $m1\Psi$  in mRNA has been shown to reduce binding to these sensors, thereby dampening the innate immune response. This leads to greater mRNA stability and prolonged protein production.[3]



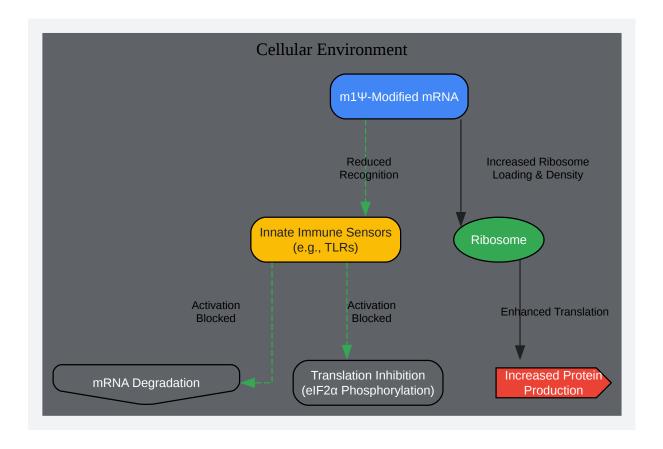
### Impact on Translation Elongation and Fidelity

While  $m1\Psi$ 's primary benefit is immune evasion, it also directly interacts with the ribosome during translation.

- Translation Rate: Studies have shown that m1Ψ does not substantially change the rate constants for amino acid addition by cognate tRNAs or for termination by release factors.[5]
   [6][7] However, some reports suggest that global substitution with m1Ψ may slow the ribosome in certain contexts, potentially by altering codon-anticodon interactions.[8]
- Ribosome Density: The incorporation of m1Ψ can increase ribosome loading and density on the mRNA. This increased ribosome traffic is a key factor contributing to the enhanced protein output from m1Ψ-modified transcripts.[9]
- Translational Fidelity: The effect of m1Ψ on accuracy is complex and context-dependent. It does not appear to significantly increase the overall rate of miscoding.[10] However, it can subtly modulate the fidelity of amino acid incorporation depending on the codon position and the specific near-cognate tRNA.[5][7] For instance, m1Ψ can both increase and decrease the extent of amino acid misincorporation in a manner that depends on the surrounding sequence.[6][7] Computational modeling suggests these effects are due to altered energetics of the mRNA:tRNA interactions in the ribosome's decoding center.[5][6]
- Ribosomal Frameshifting: Recent evidence indicates that complete substitution of uridine with m1Ψ can cause +1 ribosomal frameshifting at specific "slippery" sequences. This is thought to be a consequence of slower translation elongation caused by the modification, which gives the ribosome more time to shift frame at susceptible sites.[8]

The diagram below illustrates the dual mechanism of  $m1\Psi$  in enhancing protein expression.





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Caption: Dual mechanism of  $m1\Psi$  for enhancing protein expression.

## **Key Experimental Protocols**

The properties of  $m1\Psi$  have been elucidated through several key experimental techniques. Detailed methodologies for two of the most important are provided below.

### In Vitro Translation (IVT) Assay

This assay is used to measure the direct impact of  $m1\Psi$  on the biochemistry of translation, such as the rate of peptide bond formation and translational fidelity, in a controlled cell-free environment.

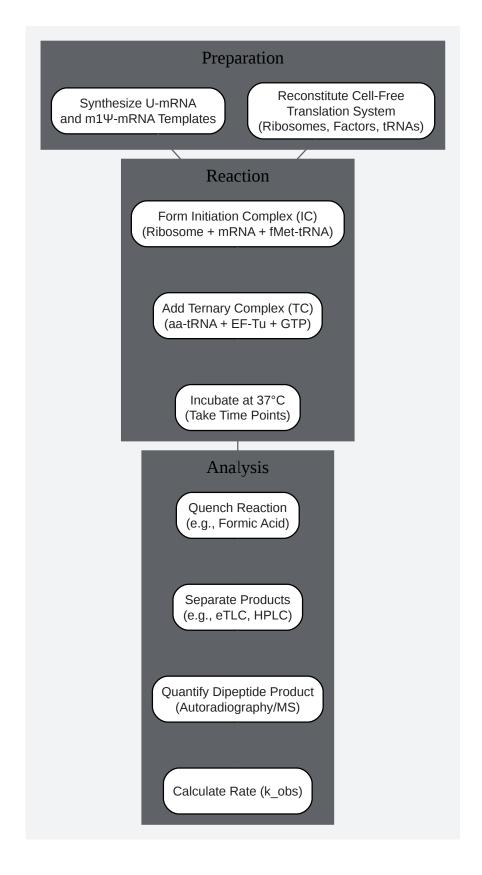
Objective: To quantify the rate and accuracy of translation on an m1Ψ-modified mRNA template compared to an unmodified template.



#### Methodology:

- Template Preparation: Synthesize short mRNA templates containing a start codon (AUG) followed by the codon of interest (e.g., UUU) and a downstream sequence. Prepare identical sequences where all uridine (U) bases are replaced with m1Ψ.
- System Reconstitution: Use a fully reconstituted E. coli or rabbit reticulocyte lysate in vitro translation system.[3][11] These systems contain purified ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[11][12]
- Initiation Complex (IC) Formation: Form 70S (prokaryotic) or 80S (eukaryotic) initiation complexes by incubating ribosomes with the mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors at 37°C.
- Elongation Reaction: Initiate translation by adding a ternary complex (TC) consisting of the appropriate aminoacyl-tRNA, elongation factor (EF-Tu or eEF1A), and GTP. For fidelity assays, near-cognate or non-cognate aminoacyl-tRNAs are used.[5]
- Quenching and Analysis:
  - Reactions are carried out at a constant temperature (e.g., 37°C).
  - At various time points, aliquots are removed and the reaction is quenched with a strong base (e.g., 500 mM KOH) or acid (e.g., 5% formic acid).[5]
  - The reaction products (dipeptides or tripeptides) are separated from unreacted amino acids using thin-layer chromatography (eTLC) or high-performance liquid chromatography (HPLC).
  - Products are visualized and quantified using autoradiography (if radiolabeled amino acids are used) or mass spectrometry.
- Data Interpretation: The rate of product formation (k\_obs) is determined by fitting the product yield over time to an exponential function. Comparing k\_obs for m1Ψ-containing and unmodified mRNAs reveals the effect of the modification on the rate of a specific translational step.





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Caption: Workflow for an In Vitro Translation (IVT) Assay.



### **Ribosome Profiling (Ribo-seq)**

Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. It can reveal ribosome occupancy on mRNAs, identify translated regions, and infer elongation rates.

Objective: To map the precise locations and density of ribosomes on m1Ψ-modified vs. unmodified mRNAs within a cellular context.

#### Methodology:

- Cell Culture and Transfection: Transfect mammalian cells (e.g., HEK293T) with equimolar amounts of in vitro-transcribed, capped, and polyadenylated mRNAs encoding a reporter protein (e.g., Luciferase), prepared with either U or m1Ψ.
- Translation Arrest: Treat cells with a translation elongation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA transcripts.[2]
- Cell Lysis and Nuclease Digestion: Lyse the cells under conditions that preserve ribosomemRNA complexes. Treat the lysate with a ribonuclease (e.g., RNase I or P1 nuclease) to digest all mRNA that is not protected by the translating ribosomes.
- Monosome Isolation: Separate the 80S monosomes (containing the protected mRNA fragment, or "footprint") from polysomes and other cellular components by sucrose density gradient ultracentrifugation.
- Footprint Extraction: Extract the ~30 nucleotide mRNA fragments from the isolated monosomes.
- Library Preparation:
  - Ligate adaptors to the 3' and 5' ends of the extracted footprints.
  - Perform reverse transcription to convert the RNA footprints into cDNA.
  - Amplify the cDNA library via PCR.

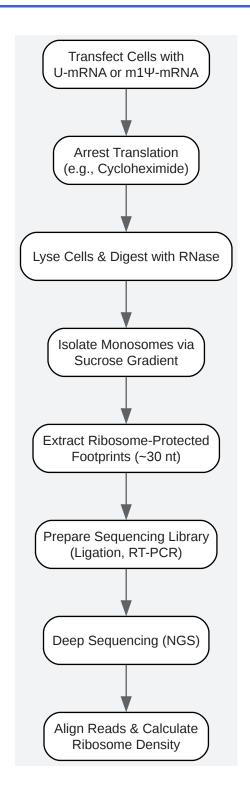
### Foundational & Exploratory





- Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.
- Data Analysis:
  - Align the sequencing reads to the reference transcriptome.
  - Calculate ribosome density for each gene by counting the number of footprints that map to its coding sequence.
  - Compare the ribosome density on the m1Ψ-modified reporter mRNA to the unmodified version to assess the impact on ribosome loading and translation efficiency.





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Caption: High-level workflow for Ribosome Profiling (Ribo-seq).

# **Summary of Quantitative Effects**



The table below summarizes the observed effects of  $m1\Psi$  substitution on key translational parameters as determined by the experiments described above.

Parameter	Effect of m1Ψ Substitution	Primary Evidence
Cognate tRNA Addition Rate	No substantial change	[5][6][7]
Translation Termination Rate	No substantial change	[5][6]
Ribosome Density on mRNA	Increased	[9]
Overall Protein Expression	Significantly Increased	[2][9]
Translational Fidelity	Subtly modulated in a context- dependent manner	[5][7][10]
+1 Ribosomal Frameshifting	Increased at slippery sequences	[8]
Innate Immune Activation	Significantly Decreased	[3]

### Conclusion

N1-Methylpseudouridine is a chemically modified nucleoside with fundamental properties that make it exceptionally well-suited for mRNA-based therapeutic applications. Its ability to concurrently evade innate immune detection and enhance the translational efficiency of mRNA transcripts has been a critical innovation. While its effects on the ribosome are nuanced—involving increased ribosome loading without significantly altering the core rate or fidelity of elongation—the net result is a dramatic increase in protein production. The experimental protocols detailed herein, particularly in vitro translation assays and ribosome profiling, have been instrumental in deconstructing its mechanism of action. A thorough understanding of these core properties is essential for the continued development and optimization of next-generation RNA medicines.

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